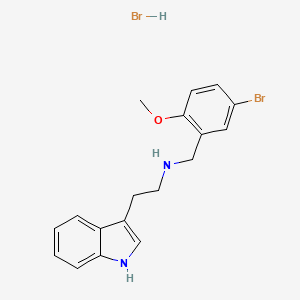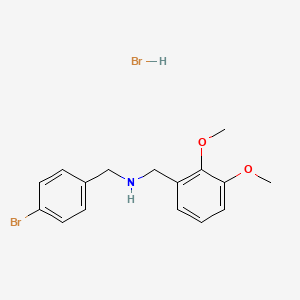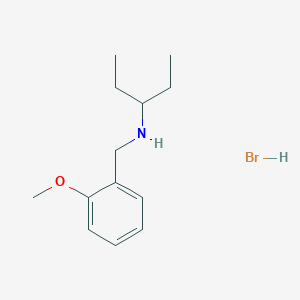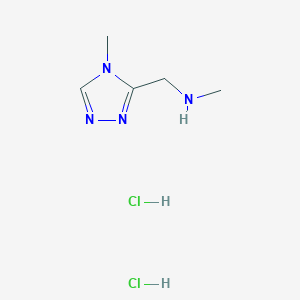amine hydrobromide CAS No. 1609408-85-6](/img/structure/B3107423.png)
[2-(3,4-Dimethoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide
説明
“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609408-85-6 . It has a molecular weight of 366.3 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methylbenzyl)amine hydrobromide . The InChI code for this compound is 1S/C18H23NO2.BrH/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 366.3 .科学的研究の応用
Overview of Applications
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a chemical compound that has been explored in various scientific research contexts. Its applications range from its role in the study of organic compound reactions, environmental science, to its potential in advanced materials and technology.
Reaction Mechanisms and Organic Chemistry
One application of this compound is in the study of reaction mechanisms in organic chemistry. For instance, research on the acidolysis of lignin model compounds, which are structurally similar to 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide, has provided insights into the cleavage of β-O-4 bonds, a key reaction in lignin degradation and valorization processes (T. Yokoyama, 2015).
Environmental Impact and Toxicology
The environmental fate, behavior, and potential toxicity of chemical compounds, including those structurally related to 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide, have been extensively reviewed. For example, the occurrence, fate, and behavior of parabens in aquatic environments have been examined to understand the ecological impact of these compounds, which share functional groups with the subject compound (Camille Haman et al., 2015).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been explored for the degradation of organic pollutants, including compounds similar to 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide. These studies contribute to understanding the degradation pathways, by-products, and the efficiency of AOPs in treating recalcitrant organic compounds in wastewater (Mohammad Qutob et al., 2022).
Electrochemical Applications
The compound's relevance extends to electrochemical applications, where similar chemical structures have been utilized in room-temperature haloaluminate ionic liquids for surface finishing and energy storage technologies. This highlights the potential of such compounds in advancing electrochemical technologies and materials (T. Tsuda et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBYLCUBHNQTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/structure/B3107366.png)
amine hydrobromide](/img/structure/B3107374.png)


amine hydrochloride](/img/structure/B3107400.png)


![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)
![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)
amine hydrobromide](/img/structure/B3107427.png)
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)